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Compound of Interest

Compound Name: 4'-Diethylaminoacetophenone

Cat. No.: B1329818 Get Quote

In the realm of photopolymerization, the choice of a photoinitiator is paramount, directly

influencing curing speed, depth, and the final properties of the polymer. This guide provides a

comprehensive comparison of 4'-Diethylaminoacetophenone, a Type I photoinitiator, with

other commonly used alternatives. The performance of these compounds is evaluated based

on their photoinitiation efficiency, supported by experimental data and detailed methodologies

for key experiments.

Comparison of Photoinitiator Performance
While specific quantitative data for 4'-Diethylaminoacetophenone is not readily available in

the public domain, we can infer its performance based on the characteristics of structurally

similar aminoacetophenones and compare it with well-characterized, commercially available

photoinitiators. Acetophenone-based photoinitiators, including 4'-Diethylaminoacetophenone,

typically operate through a Norrish Type I cleavage mechanism upon UV irradiation, generating

free radicals that initiate polymerization.[1][2]

For a robust comparison, we will evaluate 4'-Diethylaminoacetophenone against three widely

used Type I photoinitiators: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, e.g., Irgacure 651),

1-Hydroxycyclohexyl phenyl ketone (HCPK, e.g., Irgacure 184), and 2-Hydroxy-2-methyl-1-

phenyl-propan-1-one (HMPP, e.g., Darocur 1173).

Table 1: Comparison of Photoinitiator Characteristics and Performance
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Photoinitiator
Chemical
Structure

Molar Mass (
g/mol )

Absorption
Maxima (λmax,
nm)

Key Features
& Performance
Aspects

4'-

Diethylaminoacet

ophenone

4'-

(C₂H₅)₂NC₆H₄C

OCH₃

191.27
~310-330

(estimated)

Belongs to the

aminoacetophen

one class, which

are known for

their reactivity.

The diethylamino

group is

expected to

enhance

reactivity

compared to

unsubstituted

acetophenone.

Irgacure 184

(HCPK)
C₁₃H₁₆O₂ 204.26 246, 280, 333

High initiation

efficiency,

excellent thermal

stability, and

good resistance

to yellowing,

making it suitable

for clear

coatings.[2]

Darocur 1173

(HMPP)

C₁₀H₁₂O₂ 164.20 245, 277, 322 A liquid

photoinitiator

with high

reactivity and

good solubility in

common

monomers and

oligomers. It is

often used in

clear and
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pigmented

systems.

Irgacure 651

(DMPA)
C₁₆H₁₆O₃ 256.29 252, 337

A classic,

efficient

photoinitiator,

though it can

lead to some

yellowing in the

final product.

Quantitative Performance Data

Direct comparative studies including 4'-Diethylaminoacetophenone are scarce. However, we

can present typical performance data for the alternative photoinitiators to provide a benchmark

for expected efficiency.

Table 2: Quantitative Performance Data of Alternative Photoinitiators

Photoiniti
ator

Monomer
System

Light
Source

Initiator
Conc.
(wt%)

Final
Monomer
Conversi
on (%)

Rate of
Polymeriz
ation (s⁻¹)

Quantum
Yield (Φ)

Irgacure

184

Acrylate/M

ethacrylate

UV Lamp

(Broadban

d)

2.0 - 4.0
High

(>90%)
High ~0.3 - 0.5

Darocur

1173

Acrylate/M

ethacrylate

UV Lamp

(Broadban

d)

1.0 - 5.0
High

(>90%)
Very High ~0.4 - 0.6

Irgacure

651

Acrylate/M

ethacrylate

UV Lamp

(Broadban

d)

1.0 - 3.0
High

(>90%)
High ~0.3 - 0.5

Note: The values presented are typical ranges and can vary significantly depending on the

specific formulation, light intensity, and other experimental conditions.
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Experimental Protocols
To ensure objective and reproducible comparisons of photoinitiator performance, standardized

experimental methodologies are crucial. Below are detailed protocols for key experiments.

Determination of Photoinitiation Efficiency via Real-Time
FTIR (RT-FTIR) Spectroscopy
This method allows for the continuous monitoring of monomer conversion during

photopolymerization.

Objective: To measure the rate and degree of monomer conversion in real-time.

Apparatus:

FTIR Spectrometer equipped with a rapid scan capability and an MCT detector.

UV/Visible light source with controlled intensity (e.g., mercury lamp with filters or LED).

Sample holder with transparent windows (e.g., KBr plates) or an Attenuated Total

Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Prepare a formulation containing the monomer, the photoinitiator at a

precise concentration, and any other additives.

Background Spectrum: Record a background spectrum of the empty sample holder or ATR

crystal.

Sample Application: Apply a thin, uniform layer of the liquid formulation onto the KBr plate or

ATR crystal.

Initial Spectrum: Record the IR spectrum of the uncured sample. The characteristic

absorption band of the reactive functional group (e.g., C=C bond in acrylates at ~1635 cm⁻¹)

is identified.

Photoinitiation: Expose the sample to the UV/Visible light source at a defined intensity.
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Data Acquisition: Simultaneously with the start of irradiation, begin recording FTIR spectra at

regular, short intervals (e.g., every 0.1 to 1 second).[3]

Data Analysis: The decrease in the area or height of the characteristic monomer peak is

monitored over time. The percentage of monomer conversion is calculated using the

following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of

the monomer peak and Aₜ is the absorbance at time t. The rate of polymerization can be

determined from the slope of the conversion vs. time plot.

Determination of Quantum Yield of Photoinitiation (Φ)
The quantum yield represents the efficiency of photon absorption in generating initiating

radicals. Chemical actinometry is a common method for this determination.

Objective: To quantify the number of initiating radicals produced per photon absorbed.

Principle: This method involves comparing the rate of the photochemical reaction of interest

with that of a chemical actinometer, for which the quantum yield is well-known (e.g., potassium

ferrioxalate).[4]

Materials:

Light source with a specific wavelength (monochromatic or narrow band).

Reaction vessel transparent to the irradiation wavelength.

UV-Vis Spectrophotometer.

Actinometer solution (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄).

Developing solution (e.g., 1,10-phenanthroline solution and buffer).

Solution of the photoinitiator in a suitable solvent.

Procedure:

Actinometer Irradiation: Fill the reaction vessel with the actinometer solution and irradiate it

with the light source for a measured period. A portion of the Fe³⁺ in the ferrioxalate complex
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is photoreduced to Fe²⁺.

Actinometer Analysis: After irradiation, take an aliquot of the actinometer solution and add

the developing solution. The 1,10-phenanthroline forms a colored complex with the Fe²⁺

ions. Measure the absorbance of this solution using a UV-Vis spectrophotometer at the

wavelength of maximum absorption for the complex.

Calculate Photon Flux: Using the known quantum yield of the actinometer at the irradiation

wavelength and the measured amount of Fe²⁺ formed, calculate the photon flux (photons per

unit time) of the light source.[4]

Photoinitiator Irradiation: Irradiate a solution of the photoinitiator under the identical

conditions used for the actinometer (same light source, geometry, and time).

Quantify Radical Formation: The number of radicals generated can be determined by various

methods, such as radical trapping experiments followed by spectroscopic or

chromatographic analysis.

Calculate Quantum Yield: The quantum yield of the photoinitiator is calculated as the number

of moles of initiating radicals formed divided by the number of moles of photons absorbed by

the photoinitiator solution.

Visualizing the Photoinitiation Process
The following diagrams, created using the DOT language, illustrate the key mechanisms and

workflows involved in the photopolymerization process initiated by acetophenone-based

photoinitiators.

Photoinitiation (Norrish Type I) Propagation Termination

4'-Diethylaminoacetophenone (PI) Excited State PI*UV Light (hν) Free Radicals (R•)α-Cleavage Monomer (M)Initiation Growing Polymer Chain (P•)Addition PolymerCombination or Disproportionation
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Caption: Norrish Type I photoinitiation and polymerization process.

RT-FTIR Experimental Workflow
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Caption: Workflow for Real-Time FTIR analysis.
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Quantum Yield Determination Workflow

Irradiate Actinometer Solution

Develop and Measure Absorbance

Calculate Photon Flux

Irradiate Photoinitiator Solution

Quantify Radical Formation

Calculate Quantum Yield

Click to download full resolution via product page

Caption: Workflow for Quantum Yield determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329818#quantifying-the-photoinitiation-efficiency-of-
4-diethylaminoacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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